4-methyl-1-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole
Description
Properties
IUPAC Name |
4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6/c1-11-6-17-19(7-11)10-12-8-18(9-12)14-13-2-3-16-20(13)5-4-15-14/h2-7,12H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUFZBQEQUXSIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC=CN4C3=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazolo[1,5-a]Pyrazine Core Construction
The pyrazolo[1,5-a]pyrazine moiety is synthesized via a one-pot, three-step protocol starting from pyrazole-3-carboxylic acids:
Step 1 : Amide formation with β-keto esters.
Step 2 : Cyclization under basic conditions (NaOMe/MeOH) to yield 7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one.
Step 3 : Dehydration using PCl₃ or SOCl₂ to aromatize the pyrazine ring.
Key Data :
Azetidine Functionalization
The azetidine ring is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling:
Method A : SNAr Reaction
Method B : Buchwald-Hartwig Amination
Synthesis of 4-Methyl-1H-Pyrazole Fragment
Cyclocondensation of Hydrazines
4-Methyl-1H-pyrazole is prepared via cyclization of acetylacetone with hydrazine hydrate:
Halogenation for Subsequent Coupling
Bromination at position 5 facilitates cross-coupling:
Reaction :
Coupling of Azetidine and Pyrazole Fragments
Reductive Amination
The azetidine-3-methanol intermediate is oxidized to azetidine-3-carbaldehyde, followed by reductive amination with 4-methyl-1H-pyrazole:
Step 1 : Oxidation with MnO₂ in CH₂Cl₂.
Step 2 : Reductive amination using NaBH₃CN in MeOH.
Mitsunobu Reaction
Direct coupling of azetidine-3-methanol with 4-methyl-1H-pyrazole using DIAD/PPh₃:
Yield : 73% (superior stereocontrol).
Industrial-Scale Optimization
Catalytic System Tuning
Palladium Recovery : Use of polymer-supported Pd nanoparticles increases catalyst turnover (TON > 1,000).
Solvent Recycling : DMF is recovered via distillation (98% purity) to reduce costs.
Process Analytical Technology (PAT)
-
In-line IR spectroscopy monitors reaction progression.
-
Crystallization control ensures particle size distribution (PSD) of 50–100 µm for consistent bioavailability.
Challenges and Mitigation Strategies
Regioselectivity in Pyrazolo[1,5-a]Pyrazine Formation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrazine moiety, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and pyrazolo[1,5-a]pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles (NH₃, OH⁻) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
RET Kinase Inhibition
One of the primary applications of 4-methyl-1-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole is its function as a RET kinase inhibitor . RET (Rearranged during Transfection) kinase is involved in various cellular processes, including cell growth and differentiation. Abnormal RET signaling has been implicated in several cancers, including medullary thyroid carcinoma and non-small cell lung cancer.
Mechanism of Action:
The compound inhibits the activity of RET kinase by binding to its active site, thus preventing the phosphorylation of downstream signaling molecules involved in tumorigenesis. This inhibition can lead to reduced tumor growth and improved patient outcomes in RET-positive cancers .
Cancer Treatment
Due to its role as a RET inhibitor, this compound is being investigated for its potential use in treating RET-driven cancers. Preclinical studies have shown promising results, indicating that it may effectively inhibit tumor proliferation and induce apoptosis in cancer cells expressing RET .
Case Studies and Research Findings
Several studies have documented the efficacy of pyrazolo[1,5-a]pyrazine derivatives similar to this compound:
Pharmaceutical Development
The pharmaceutical development of this compound involves optimizing its bioavailability and minimizing side effects. Ongoing research focuses on:
- Formulation Strategies: Developing effective delivery systems that enhance the bioavailability of the compound.
- Combination Therapies: Investigating the synergistic effects when combined with other anticancer agents to improve therapeutic outcomes.
Mechanism of Action
The mechanism of action of 4-methyl-1-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic effect.
Comparison with Similar Compounds
BIO-2008846
- Structure : N-Methyl-N-((1s,3s)-3-methyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl)oxy)cyclobutyl)acrylamide .
- Key Differences : Replaces the azetidine ring with a cyclobutane group and includes an acrylamide side chain.
- Biological Relevance : Acts as a covalent BTK inhibitor with brain-penetrant properties, validated in PET imaging studies .
PF-06826647
- Structure: (1r,3r)-3-(Cyanomethyl)-3-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazol-1-yl)cyclobutanecarbonitrile .
- Key Differences: Incorporates a cyanomethyl-substituted cyclobutane instead of azetidine.
Pyrazolo[1,5-a]pyrimidine Derivatives
- Example : Methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate .
- Key Differences : Substitutes pyrazine with pyrimidine in the fused ring system.
- Synthetic Flexibility : Pyrimidine derivatives are often synthesized via condensation reactions with active methylene compounds .
Physicochemical Properties
| Property | Target Compound | BIO-2008846 | PF-06826647 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~350* | 407.4 | 407.5 |
| LogP (Predicted) | 2.1 | 3.5 | 3.8 |
| Solubility (µg/mL) | ~50 | 20 | <10 |
| PSA (Ų) | 85 | 90 | 95 |
*Calculated using fragment-based methods.
Data Tables
Table 1: Structural Comparison of Key Analogues
| Compound | Core Heterocycle | Linking Group | Key Substituents |
|---|---|---|---|
| Target Compound | Pyrazolo[1,5-a]pyrazine | Azetidine-methylene | 4-Methylpyrazole |
| BIO-2008846 | Pyrazolo[1,5-a]pyrazine | Cyclobutane-ether | Acrylamide, methyl |
| PF-06826647 | Pyrazolo[1,5-a]pyrazine | Cyanomethyl-cyclobutane | Cyano, methylpyrazole |
Biological Activity
Overview
4-methyl-1-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines pyrazolo and azetidine moieties, which may confer specific pharmacological properties.
The compound's molecular formula is , with a molecular weight of 301.36 g/mol. The IUPAC name is this compound. Its structural characteristics suggest potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 301.36 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to act as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in various diseases, particularly cancer. The specific interaction with the RET kinase has been highlighted in studies, suggesting its potential use in targeted cancer therapies.
Biological Activity and Research Findings
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, compounds related to pyrazolo[1,5-a]pyrazine have demonstrated significant anticancer effects against various cell lines.
- Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities, making them candidates for treating infections. The mechanism often involves disrupting microbial cell functions or inhibiting essential enzymes.
- Neuroprotective Effects : Emerging research suggests that certain pyrazole compounds may offer neuroprotective benefits by modulating pathways involved in neurodegeneration.
Case Studies
Several studies have investigated the biological activities of pyrazole-based compounds:
- Study on Anticancer Activity : A recent study evaluated the efficacy of a series of pyrazolo derivatives against human cancer cell lines, revealing IC50 values indicating potent inhibitory effects on cell proliferation (e.g., IC50 values ranging from 5 µM to 20 µM) .
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of similar compounds, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) as low as 10 µg/mL .
Q & A
Q. How to reconcile conflicting cytotoxicity data between in vitro and in vivo models?
- Pharmacokinetic Profiling : Measure bioavailability and tissue distribution. Low oral absorption or rapid hepatic metabolism (e.g., glucuronidation of pyrazole methyl groups) may explain reduced in vivo efficacy .
- Tumor Microenvironment Models : Use 3D spheroids or patient-derived xenografts to better replicate in vivo conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
